molecular formula C19H21N5O4 B3037586 3-(2,5-dimethoxyphenyl)-N-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide CAS No. 483995-49-9

3-(2,5-dimethoxyphenyl)-N-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide

Cat. No.: B3037586
CAS No.: 483995-49-9
M. Wt: 383.4 g/mol
InChI Key: LNWGVYFNDMITSK-UHFFFAOYSA-N
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Description

The compound 3-(2,5-dimethoxyphenyl)-N-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide (hereafter referred to as the target compound) is a synthetic molecule featuring a propanamide backbone substituted with a 2,5-dimethoxyphenyl group, a 2-methoxyphenyl amide moiety, and a tetrazole ring. Its molecular formula is C19H21N5O3, with a molecular weight of 367.41 g/mol .

Properties

IUPAC Name

3-(2,5-dimethoxyphenyl)-N-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O4/c1-26-13-8-9-16(27-2)12(10-13)11-14(18-21-23-24-22-18)19(25)20-15-6-4-5-7-17(15)28-3/h4-10,14H,11H2,1-3H3,(H,20,25)(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNWGVYFNDMITSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CC(C2=NNN=N2)C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001141934
Record name α-[(2,5-Dimethoxyphenyl)methyl]-N-(2-methoxyphenyl)-2H-tetrazole-5-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001141934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

483995-49-9
Record name α-[(2,5-Dimethoxyphenyl)methyl]-N-(2-methoxyphenyl)-2H-tetrazole-5-acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=483995-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-[(2,5-Dimethoxyphenyl)methyl]-N-(2-methoxyphenyl)-2H-tetrazole-5-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001141934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-(2,5-Dimethoxyphenyl)-N-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The compound can be synthesized through various chemical reactions involving the appropriate starting materials. The general procedure includes the use of organocatalysts and specific reagents that facilitate the formation of the tetrazole ring and the propanamide structure. The synthesis typically yields a solid product, which can be characterized using techniques like NMR and IR spectroscopy.

Biological Activity

The biological activity of this compound has been evaluated in several studies, focusing on its pharmacological properties:

  • Anticancer Activity : Preliminary studies indicate that derivatives of tetrazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have shown IC50 values in the micromolar range against MDA-MB-231 breast cancer cells, indicating potential as anticancer agents .
  • Neuroprotective Effects : Some studies suggest that tetrazole derivatives may function as positive allosteric modulators (PAMs) for excitatory amino acid transporters (EAATs), particularly EAAT2. This activity is crucial in neuroprotection and managing conditions like epilepsy and neurodegenerative diseases .
  • Structure-Activity Relationships (SAR) : The biological activity is closely related to the structural features of the compound. Variations in substituents on the phenyl rings and modifications to the tetrazole moiety can significantly influence potency and selectivity. For instance, replacing larger hydrophobic groups with smaller ones has been shown to maintain or enhance activity against specific targets while reducing off-target effects .

Case Studies

  • Cytotoxicity Evaluation : A study conducted on a series of tetrazole derivatives demonstrated that compounds with electron-withdrawing groups exhibited higher cytotoxicity against MDA-MB-231 cells compared to their electron-donating counterparts. The most potent compound had an IC50 value of 27.6 μM, highlighting the importance of electronic effects in SAR .
  • Neuroprotective Potential : Research on the modulation of EAATs revealed that certain analogs of this compound showed significant PAM activity with EC50 values as low as 0.02 nM for EAAT1, suggesting strong neuroprotective potential .

Data Tables

CompoundActivity TypeTargetIC50/EC50 Value
Compound 1CytotoxicityMDA-MB-23127.6 μM
Compound 2NeuroprotectionEAAT10.02 nM
Compound 3NeuroprotectionEAAT20.6 nM

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The target compound shares key structural motifs with several pharmacologically active molecules.

Table 1: Structural and Functional Comparison
Compound Name / ID Molecular Formula Molecular Weight Key Substituents Biological Activity / Target Source Evidence
Target Compound C19H21N5O3 367.41 2,5-dimethoxyphenyl, 2-methoxyphenylamide Hypothesized: Angiotensin II antagonism
CV-11974 C25H21N5O3* 451.47 Biphenyltetrazole, benzimidazole Angiotensin II antagonist (IC50: 1.12×10⁻⁷ M)
25B-NBOMe C18H22BrNO3 380.28 4-bromo-2,5-dimethoxyphenyl, NBOMe group 5-HT2A agonist (hallucinogenic)
AV7 () C33H38N6O5 598.69 Biphenyltetrazole, pentanamido chain Not specified; structural similarity
Compound C19H21N5O4 383.41 2,3-dimethoxyphenyl, 4-methoxyphenylamide Undisclosed; metabolic stability studies

* Estimated based on structure in .

Key Observations :

  • Tetrazole Functionality : The tetrazole ring (present in the target compound, CV-11974, and AV7) is critical for receptor binding. In CV-11974, it enhances angiotensin II receptor antagonism by mimicking carboxylate groups .
  • Methoxy Substitution: The position of methoxy groups significantly alters activity. For example, 25B-NBOMe (2,5-dimethoxyphenyl) acts as a hallucinogen via 5-HT2A agonism, whereas the target compound’s 2-methoxyphenylamide may favor different receptor interactions .
  • Amide vs. Ester Linkages : The target compound’s amide linkage contrasts with ester-based analogs (e.g., AV10 in ), which may influence metabolic stability and bioavailability.
Angiotensin II Antagonists

CV-11974, a tetrazole-containing angiotensin II antagonist, demonstrates potent inhibition (IC50: 1.12×10⁻⁷ M in bovine adrenal cortex).

Serotonin Receptor Ligands

NBOMe derivatives (e.g., 25B-NBOMe) feature 2,5-dimethoxyphenyl and N-methoxybenzyl groups, achieving 5-HT2A agonism at nanomolar concentrations. The target compound’s 2-methoxyphenylamide group may reduce 5-HT2A affinity compared to NBOMe’s benzyl substituent .

Metabolic Stability

Cyclized amide derivatives (e.g., compounds in ) show improved metabolic stability over linear amides. The target compound’s linear structure may require formulation adjustments to enhance pharmacokinetics.

Data Tables: Spectral and Physicochemical Properties

Table 2: Spectral Data Comparison
Compound IR Peaks (cm⁻¹) ¹H NMR Shifts (ppm) Key Functional Groups
Target Compound Not reported Not reported Tetrazole, methoxy, amide
AV7 () 3289 (NH), 1724 (C=O), 1657 (C=N) δ 0.75–0.76 (t), 4.52 (s), 7.27–7.28 (d) Tetrazole, ester, amide
25B-NBOMe () Not reported Not reported Methoxy, bromophenyl, amine

Recommendations :

  • Conduct in vitro assays (e.g., angiotensin II receptor binding) to confirm activity.
  • Explore cyclized derivatives to improve metabolic stability .
  • Compare substituent effects using molecular docking studies.

Preparation Methods

Formation of the Tetrazole Moiety

The tetrazole ring is synthesized via a [2+3]-cycloaddition reaction. A nitrile precursor reacts with sodium azide (NaN₃) in the presence of a Lewis acid catalyst (e.g., ZnBr₂) under reflux conditions:

$$
\text{R-C≡N} + \text{NaN}3 \xrightarrow{\text{ZnBr}2, \Delta} \text{R-Tetrazole}
$$

For this compound, the nitrile precursor is derived from a propanamide intermediate, ensuring the tetrazole is positioned at the β-carbon.

Propanamide Backbone Assembly

The propanamide chain is constructed using a Michael addition or alkylation strategy:

  • Michael Addition : A ketone or aldehyde reacts with a nucleophile (e.g., malononitrile) to form the α,β-unsaturated intermediate.
  • Alkylation : A halogenated propanamide derivative undergoes nucleophilic substitution with the tetrazole-containing intermediate.

For example, 3-(2,5-dimethoxyphenyl)propanal reacts with a tetrazole-thiol group under basic conditions to form the thioether linkage, which is subsequently oxidized to the sulfone or retained based on desired reactivity.

Amide Bond Formation

The final step involves coupling the carboxylic acid derivative with 2-methoxyaniline using carbodiimide reagents (e.g., EDCl/HOBt):

$$
\text{R-COOH} + \text{H}2\text{N-C}6\text{H}4-2-OCH3 \xrightarrow{\text{EDCl, HOBt}} \text{R-CONH-C}6\text{H}4-2-OCH_3
$$

This step requires anhydrous conditions to prevent hydrolysis and ensure high yield.

Industrial Production Considerations

Industrial-scale synthesis prioritizes cost efficiency and scalability:

Parameter Laboratory Scale Industrial Scale
Reactor Type Batch Reactors Continuous Flow Reactors
Catalyst Homogeneous (ZnBr₂) Heterogeneous (Immobilized)
Purification Column Chromatography Crystallization/Distillation
Yield Optimization 60–70% 85–90%

Advanced techniques like microwave-assisted synthesis and automated process control are employed to enhance reproducibility.

Challenges and Mitigation Strategies

Tetrazole Ring Stability

Tetrazoles are sensitive to acidic conditions and elevated temperatures. Mitigation includes:

  • Using buffered reaction media (pH 6–8).
  • Conducting reactions under inert atmospheres.

Regioselectivity in Cycloaddition

The [2+3]-cycloaddition may yield regioisomers. Strategies to control selectivity:

  • Employing sterically hindered nitriles.
  • Modulating reaction temperature and catalyst loading.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Key Reagents
Cycloaddition High atom economy Requires harsh conditions NaN₃, ZnBr₂
Passerini Reaction One-pot synthesis Limited substrate scope Isocyanides, Aldehydes
Amide Coupling High yield Sensitivity to moisture EDCl, HOBt

The cycloaddition route is favored for its scalability, while the Passerini reaction offers modularity for derivative synthesis.

Q & A

Q. What are the recommended synthetic routes for 3-(2,5-dimethoxyphenyl)-N-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide, and how is reaction progress monitored?

  • Methodological Answer : A common approach involves coupling substituted phenyl precursors with tetrazole-containing intermediates. For example:

Step 1 : React 5-(4-hydroxy-3-methoxybenzylidene)-2,4-thiazolidinedione with chloroacetylated intermediates in DMF under basic conditions (e.g., K₂CO₃) to form the acetamide backbone .

Step 2 : Introduce the tetrazole moiety via cycloaddition reactions using sodium azide and ammonium chloride .
Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) is used to track reaction completion .
Key Data :

IntermediateYield (%)Melting Point (°C)
Precursor A78145–147
Final Product65210–212 (decomp.)

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign methoxy (δ ~3.8–4.0 ppm) and tetrazole (δ ~8.5–9.0 ppm) protons. Aromatic protons from dimethoxyphenyl groups appear as multiplets (δ 6.5–7.5 ppm) .
  • IR Spectroscopy : Confirm carbonyl (C=O, ~1680 cm⁻¹) and tetrazole (C=N, ~1600 cm⁻¹) stretches .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 411.15) .

Q. What preliminary biological activities have been reported for structurally related compounds?

  • Methodological Answer : Analogous compounds with tetrazole and methoxyphenyl motifs exhibit:
  • Anticancer Activity : Thiazole-tetrazole hybrids inhibit kinase pathways (IC₅₀: 2–10 µM) .
  • Antidiabetic Potential : Thiazolidinedione derivatives activate PPAR-γ receptors (EC₅₀: 0.5–1.2 µM) .
  • Antimicrobial Effects : Methoxyphenyl acetamides show moderate activity against S. aureus (MIC: 16–32 µg/mL) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

  • Methodological Answer :
  • Variable Substituents : Modify methoxy positions (2,5 vs. 3,4) and tetrazole substitution (1H vs. 2H) to assess bioactivity .
  • Assay Design : Test derivatives against target enzymes (e.g., kinases, PPAR-γ) using fluorescence polarization or enzymatic assays .
    Example SAR Table :
DerivativeR₁ (Position)R₂ (Tetrazole)IC₅₀ (µM)
12,5-OCH₃2H3.2
23,4-OCH₃1H>50

Q. How should researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

  • Methodological Answer :
  • Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity .
  • Assay Standardization : Cross-validate results using orthogonal methods (e.g., SPR vs. fluorescence assays) .
  • Control Compounds : Include reference inhibitors (e.g., Rosiglitazone for PPAR-γ assays) to calibrate experimental conditions .

Q. What experimental designs assess the compound’s stability under physiological or environmental conditions?

  • Methodological Answer :
  • Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) and analyze degradation via LC-MS over 24–72 hours .
  • Photodegradation : Expose to UV light (λ = 254 nm) and quantify breakdown products using GC-MS .
    Key Findings :
ConditionHalf-Life (h)Major Degradation Product
PBS, 37°C48Demethylated derivative
UV Light6Tetrazole ring cleavage

Safety and Handling Guidelines

  • Storage : Store at –20°C under inert gas (Ar/N₂) to prevent oxidation .
  • Waste Disposal : Neutralize with 10% NaOH before incineration to avoid toxic byproducts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2,5-dimethoxyphenyl)-N-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide
Reactant of Route 2
3-(2,5-dimethoxyphenyl)-N-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide

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